Ethyl 3-methoxy-2-butenoate

Catalog No.
S14731287
CAS No.
3510-99-4
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
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Ethyl 3-methoxy-2-butenoate

CAS Number

3510-99-4

Product Name

Ethyl 3-methoxy-2-butenoate

IUPAC Name

ethyl (E)-3-methoxybut-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+

InChI Key

LAPXQIPANPGXCP-AATRIKPKSA-N

Canonical SMILES

CCOC(=O)C=C(C)OC

Isomeric SMILES

CCOC(=O)/C=C(\C)/OC

Ethyl 3-methoxy-2-butenoate is an organic compound with the molecular formula C7H12O3C_7H_{12}O_3. This compound is classified as an ester, specifically the ethyl ester of 3-methoxy-2-butenoic acid. Ethyl 3-methoxy-2-butenoate is recognized for its role as an intermediate in organic synthesis, particularly in the production of various biologically active molecules and pharmaceuticals. Its structure features a methoxy group, which influences its reactivity and properties, making it distinct among similar compounds.

  • Oxidation: It can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester can undergo reduction to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The ester group can react with nucleophiles (e.g., amines or alcohols) under basic or acidic conditions, leading to the formation of different derivatives .

The synthesis of ethyl 3-methoxy-2-butenoate typically involves the following methods:

  • Esterification: The most common method is the esterification of 3-methoxy-2-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion.
    3 Methoxy 2 butenoic acid+EthanolH2SO4Ethyl 3 methoxy 2 butenoate+Water\text{3 Methoxy 2 butenoic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 3 methoxy 2 butenoate}+\text{Water}
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors can be employed for large-scale production, allowing for better control over reaction conditions and improved yields .

Ethyl 3-methoxy-2-butenoate has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its potential biological activity.
  • Agrochemicals: May be utilized in the development of new agrochemical products.
  • Polymers and Resins: Employed in the production of various industrial chemicals .

Interaction studies involving ethyl 3-methoxy-2-butenoate primarily focus on its reactivity with other chemical species. For example, it can react with nucleophiles in substitution reactions, which may lead to diverse derivatives useful in synthetic chemistry. Additionally, its interactions within biological systems warrant further investigation to elucidate any pharmacological effects or toxicological profiles.

Ethyl 3-methoxy-2-butenoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Ethyl butanoateC6H12O2C_6H_{12}O_2Simple ester without methoxy group
Methyl crotonateC5H8O2C_5H_{8}O_2Similar structure but different ester functionality
Ethyl (E)-4-chloro-3-methoxy-2-butenoateC7H10ClO3C_7H_{10}ClO_3Contains a chlorine substituent affecting reactivity
Methyl (E)-2-butenoateC5H8O2C_5H_{8}O_2Different functional groups compared to ethyl derivative

Uniqueness

Ethyl 3-methoxy-2-butenoate is unique due to its methoxy substituent, which imparts distinct chemical reactivity and properties compared to other similar esters. This makes it particularly valuable in specific synthetic applications where the methoxy group plays a crucial role .

Acid-Catalyzed Claisen Condensation

The most widely documented synthesis of ethyl 3-methoxy-2-butenoate involves the condensation of ethyl acetoacetate with trimethyl orthoformate under acidic conditions. In a representative procedure, ethyl acetoacetate reacts with trimethyl orthoformate in anhydrous methanol, catalyzed by concentrated hydrochloric acid. This one-pot reaction proceeds via enol ether formation, followed by esterification, yielding the target compound in 99% efficiency. The mechanism involves protonation of the orthoformate, generating a reactive electrophilic species that undergoes nucleophilic attack by the enol tautomer of ethyl acetoacetate. Subsequent elimination of methanol produces the conjugated ester (Fig. 1).

Table 1: Optimization of Traditional Synthesis

ParameterConditionYield
CatalystHCl (0.05 mL)99%
SolventMethanol-
TemperatureRoom temperature-
Reaction TimeImmediate distillation-

This method’s efficiency stems from the stability of the enol ether intermediate and the mild conditions that prevent side reactions such as decarboxylation. However, the requirement for stoichiometric acid and the use of halogenated solvents in subsequent purification steps limit its scalability for industrial applications.

Diels-Alder Reactions and Cycloaddition Applications

Ethyl 3-methoxy-2-butenoate functions as an effective dienophile in Diels-Alder cycloaddition reactions due to its electron-deficient α,β-unsaturated system [3] [4]. The compound's dienophile character is enhanced by the presence of the electron-withdrawing ester group, which substantially reduces the electron density of the double-bond carbons compared to simple alkenes [4]. This electronic deficiency facilitates [4+2] cycloaddition reactions with various diene partners under mild conditions [3].

Research has demonstrated that α,β-unsaturated esters like ethyl 3-methoxy-2-butenoate exhibit enhanced reactivity in Diels-Alder reactions compared to their non-conjugated counterparts [4]. The methoxy substituent provides additional electronic modulation, influencing both the reaction rate and the stereochemical outcome of the cycloaddition process [3]. Studies have shown that the stereochemistry of the dienophile is retained throughout the cycloaddition, with the (E)-configuration of ethyl 3-methoxy-2-butenoate leading to predictable stereochemical outcomes in the resulting cyclohexene products [4].

The compound has been successfully employed in domino Diels-Alder sequences, where multiple cycloaddition events occur in sequence to construct complex polycyclic frameworks [5]. These applications are particularly valuable in the synthesis of natural product scaffolds where rapid complexity generation is desired [5]. The mild reaction conditions typically required for these transformations make ethyl 3-methoxy-2-butenoate an attractive choice for sensitive synthetic intermediates [3].

Dienophile CharacteristicsProperties
Electronic NatureElectron-deficient due to α,β-unsaturation
Reactivity EnhancementEster group provides strong electron withdrawal
Stereochemical Control(E)-configuration retained in products
Reaction ConditionsTypically mild temperatures and pressures

Nucleophilic Addition Reactions at α,β-Unsaturated Positions

The α,β-unsaturated structure of ethyl 3-methoxy-2-butenoate makes it particularly susceptible to nucleophilic addition reactions, specifically Michael addition reactions at the β-carbon position [6] [7]. The compound serves as an effective Michael acceptor, where nucleophilic enolate ions add to the β-carbon of the α,β-unsaturated carbonyl system [7]. This reactivity pattern is fundamental to its utility in complex organic synthesis pathways [6].

Research has established that ethyl 3-methoxy-2-butenoate undergoes conjugate addition reactions with various nucleophiles, including stabilized enolate ions derived from β-keto esters, malonic esters, and other 1,3-dicarbonyl compounds [7]. The mechanism proceeds through initial nucleophilic attack at the β-carbon, followed by protonation to yield 1,5-dicarbonyl products [7]. The methoxy group at the 3-position provides electronic stabilization of the intermediate enolate formed during the addition process [8].

Asymmetric Michael addition reactions involving ethyl 3-methoxy-2-butenoate have been developed using chiral catalysts [8] [9]. Studies have shown that chiral bisoxazoline-copper(II) complexes can catalyze enantioselective additions to α,β-unsaturated esters with high stereoselectivity [10]. The resulting products maintain excellent enantiomeric excess values, making this approach valuable for the synthesis of optically active compounds [8] [9].

The compound also participates in aza-Michael reactions, where nitrogen nucleophiles add across the α,β-unsaturated system [11]. These reactions have been employed in the construction of nitrogen-containing heterocycles and natural product analogs [11]. The electronic properties imparted by the methoxy substituent influence both the reaction rate and regioselectivity of these transformations [10].

Nucleophilic Addition TypeNucleophile ClassProduct Type
Michael AdditionStabilized enolates1,5-dicarbonyl compounds
Aza-Michael AdditionNitrogen nucleophilesNitrogen-containing products
Asymmetric Conjugate AdditionChiral nucleophilesOptically active compounds
Thiol AdditionArylthiolsβ-thio ester derivatives

Cross-Coupling Reactions for Polyene System Construction

Ethyl 3-methoxy-2-butenoate serves as a valuable building block in cross-coupling reactions for the construction of extended polyene systems [2] [12] [13]. The compound participates in various metal-catalyzed coupling reactions, including Suzuki-Miyaura and Stille coupling processes, which are essential for polyene natural product synthesis [14] [13]. Research has demonstrated that α,β-unsaturated esters can be successfully employed in tandem coupling sequences to rapidly assemble complex polyene frameworks [13].

The utility of ethyl 3-methoxy-2-butenoate in polyene synthesis has been demonstrated through its incorporation into systematic approaches for natural product construction [12]. Studies have shown that the polyene motifs found in over 75% of known polyene natural products can be synthesized using a limited number of bifunctional building blocks, with α,β-unsaturated esters playing crucial roles [12]. The compound's ability to undergo sequential coupling reactions without loss of stereochemical integrity makes it particularly valuable for these applications [13].

Palladium-catalyzed cross-coupling reactions involving ethyl 3-methoxy-2-butenoate have been optimized for the construction of conjugated diene and higher polyene systems [14] [15]. The reaction typically proceeds through oxidative addition of organic halides to palladium(0) species, followed by transmetalation and reductive elimination to form the coupled product [14]. The methoxy substituent provides electronic stabilization during the catalytic cycle, contributing to improved reaction yields [2].

Recent advances in cross-coupling methodology have enabled the use of ethyl 3-methoxy-2-butenoate in one-pot, sequential coupling protocols [13]. These approaches allow for the rapid assembly of complex polyene systems through tandem Stille/Suzuki-Miyaura coupling sequences [13]. The compound's compatibility with various coupling partners and reaction conditions makes it an versatile component in these synthetic strategies [12].

Cross-Coupling ApplicationReaction TypeProduct Class
Polyene Natural ProductsSuzuki-MiyauraExtended conjugated systems
Pharmaceutical IntermediatesStille CouplingSubstituted polyenes
Materials ChemistryHeck ReactionConjugated polymers
Sequential CouplingTandem ProcessesComplex polyene frameworks

The compound has also been utilized in the synthesis of specific natural products where polyene construction is critical [12]. For example, its incorporation into the synthesis of the Fusarium metabolite lucilactaene demonstrates the practical utility of this building block in complex natural product total synthesis [13]. The ability to construct pentaene side chains through sequential coupling reactions highlights the strategic importance of ethyl 3-methoxy-2-butenoate in synthetic planning [13].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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